1-(3-Bromo-5-chlorophenyl)ethanone
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Overview
Description
1-(3-Bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a solid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, which is further connected to an ethanone group.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of chalcones and structurally related dienones , suggesting potential interactions with enzymes or receptors involved in these biochemical pathways.
Biochemical Pathways
, compounds with similar structures have been implicated in the synthesis of chalcones and dienones. These compounds play a role in various biological processes, including cell signaling, inflammation, and cancer progression.
Pharmacokinetics
The compound’s molecular weight (23349 g/mol ) suggests that it may be well-absorbed and distributed in the body. The presence of halogens (bromine and chlorine) could impact its metabolic stability and excretion.
Result of Action
Based on its potential role in the synthesis of chalcones and dienones , it may influence cellular processes such as cell proliferation, apoptosis, and inflammation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Bromo-5-chlorophenyl)ethanone . For instance, its stability may be affected by storage conditions, as suggested by the recommendation for storage at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorophenyl)ethanone can be synthesized through various methods. One common approach involves the bromination and chlorination of acetophenone derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation at the desired positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
- Substituted phenyl ethanones
- Carboxylic acids
- Alcohols
- Complex aromatic compounds
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)ethanone
- 1-(3-Bromo-2-chlorophenyl)ethanone
- 1-(3-Bromo-5-fluorophenyl)ethanone
Uniqueness: 1-(3-Bromo-5-chlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions on the phenyl ring allows for selective interactions in chemical and biological systems, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWFDTXICLHPTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599327 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-85-9 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Bromo-5'-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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